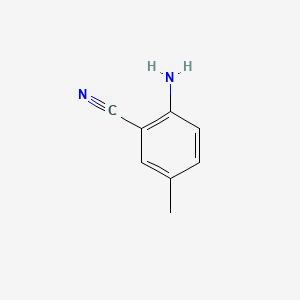

2-Amino-5-methylbenzonitrile

Descripción

Significance of Nitrile-Substituted Anilines in Contemporary Chemistry

Nitrile-substituted anilines, the chemical class to which 2-amino-5-methylbenzonitrile belongs, are of considerable importance in contemporary chemistry. The nitrile group (–C≡N) is a highly versatile functional group. thieme-connect.dewikipedia.org It can be hydrolyzed to form amides or carboxylic acids, reduced to amines, or used to construct various nitrogen-containing heterocyclic rings. wikipedia.org The presence of the amino group (–NH2) on the aniline (B41778) ring provides a site for a multitude of chemical transformations, including diazotization, acylation, and alkylation.

The combination of these two functional groups on a single aromatic ring creates a powerful synthon—a building block used in organic synthesis. This duality allows for sequential or sometimes one-pot reactions to build complex molecular architectures. sioc-journal.cn In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups like carbonyls or halogens, and its incorporation can modulate a molecule's pharmacokinetic properties, such as bioavailability and metabolic stability. researchgate.net Furthermore, nitrile-substituted anilines are key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and materials. researchgate.net Their ability to participate in a wide range of chemical reactions makes them indispensable tools for the synthetic chemist.

Contextualization of this compound within Functionalized Benzonitrile (B105546) Derivatives

This compound is a specific member of the larger family of functionalized benzonitrile derivatives. Benzonitrile itself is a simple aromatic compound, but the addition of other functional groups to the benzene (B151609) ring dramatically expands its chemical utility. The position and nature of these substituents have a profound effect on the reactivity and properties of the molecule.

In the case of this compound, the amino group at position 2 and the methyl group at position 5 influence the electronic and steric properties of the benzonitrile core. The amino group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The methyl group, also electron-donating, further enhances this effect. This specific substitution pattern makes this compound a valuable starting material for creating polysubstituted aromatic compounds with precise arrangements of functional groups. It serves as a crucial intermediate in the synthesis of more complex molecules, including certain dyes, pharmaceuticals, and materials with specific electronic or optical properties.

Evolution of Research Perspectives on Amino-Substituted Benzonitriles

The research interest in amino-substituted benzonitriles has evolved significantly over time. Initially, these compounds were primarily of interest for their role in classical organic synthesis, serving as precursors for dyes and other simple organic molecules. However, with the advancement of analytical techniques and a deeper understanding of structure-activity relationships, their importance has grown substantially.

In recent decades, research has increasingly focused on the application of amino-substituted benzonitriles in medicinal chemistry and materials science. For instance, they are now recognized as key components in the synthesis of various heterocyclic compounds, such as quinolines, quinazolines, and pyrimidines, which form the core structures of many biologically active molecules. nih.govfrontiersin.org The development of new catalytic methods has also opened up novel and more efficient ways to synthesize and functionalize these compounds. acs.org Furthermore, the unique electronic properties of amino-substituted benzonitriles have led to their exploration in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The ongoing research continues to uncover new synthetic methodologies and applications for this important class of compounds, ensuring their continued relevance in cutting-edge chemical research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLMBXPYRDASTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287588 | |

| Record name | 2-amino-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5925-93-9 | |

| Record name | 5925-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2 Amino 5 Methylbenzonitrile

Established Synthetic Pathways to 2-Amino-5-methylbenzonitrile

Traditional methods for the synthesis of this compound often rely on well-established, sequential reactions that build the molecule step-by-step from simple precursors.

Multi-Step Synthesis from Precursors

Multi-step synthesis provides a reliable route to this compound, typically starting from readily available aromatic compounds like p-toluidine (B81030). A common sequence involves the introduction of a directing group, followed by the installation of the nitrile functionality, and subsequent modification or deprotection.

One documented pathway begins with p-toluidine, which is first halogenated to introduce a group at the ortho-position relative to the amino group. For instance, iodination of p-toluidine can be achieved using iodine and sodium bicarbonate in a biphasic system of methylene (B1212753) chloride and water, yielding 2-iodo-4-methylaniline (B1303665). mdpi.com This intermediate then undergoes a cyanation reaction. The Rosenmund-von Braun reaction, or a modified version thereof, is often employed for this step. Specifically, heating 2-iodo-4-methylaniline with copper(I) cyanide (CuCN) in a solvent like dimethylformamide (DMF) facilitates the substitution of the iodine atom with a cyanide group, forming this compound. mdpi.com

Another classic multi-step approach is the Sandmeyer reaction, which starts with an aromatic amine, converts it into a diazonium salt, and then displaces the diazonium group with a nucleophile. wikipedia.orgbyjus.com In a hypothetical application for this target molecule, one could start with 2,5-diaminotoluene. Selective diazotization of the amino group at the C-2 position, followed by a Sandmeyer reaction with copper(I) cyanide, would yield the desired product. The success of this route depends heavily on the ability to selectively react one of the two amino groups.

A different strategy involves the nitration of an appropriate toluene (B28343) derivative. For example, the nitration of o-acetotoluidide (B117453) (the acetyl-protected form of o-toluidine) can produce a mixture of nitro isomers. orgsyn.org After separation, the desired 2-acetylamino-5-nitrotoluene could be processed. This would involve reduction of the nitro group to an amine and hydrolysis of the acetyl group, followed by introduction of the nitrile group, demonstrating the modularity of multi-step syntheses.

| Step | Precursor | Key Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1 | p-Toluidine | Iodine, Sodium Bicarbonate | Methylene Chloride / Water | Room Temperature, 14h | 2-Iodo-4-methylaniline |

| 2 | 2-Iodo-4-methylaniline | Copper(I) Cyanide (CuCN) | DMF | 130°C, 3h | This compound |

One-Pot Reaction Protocols

For the synthesis of related amino-nitrile structures, one-pot procedures have been developed that combine condensation and cyclization or other tandem reactions. nih.govresearchgate.net For instance, a general approach for synthesizing nitriles from aldehydes can be achieved in a one-pot fashion at room temperature using hydroxylamine (B1172632) hydrochloride and a base like potassium tert-butoxide. ias.ac.in Applying this principle, one could envision a one-pot process starting from 2-amino-5-methylbenzaldehyde, converting it first to an aldoxime, which is then dehydrated in the same pot to yield this compound.

Advanced Catalytic Syntheses

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high selectivity and efficiency. The synthesis of this compound and its derivatives benefits significantly from advances in palladium and other transition-metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of aromatic nitriles, including this compound, can be achieved via palladium-catalyzed cyanation of aryl halides or pseudohalides. researchgate.net This method is often preferred over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions due to its milder conditions and broader functional group tolerance. nih.gov

A plausible synthetic route would involve the palladium-catalyzed cyanation of 2-bromo-5-methylaniline (B1276313) or 2-chloro-5-methylaniline. Various palladium catalysts and cyanide sources can be employed. While toxic cyanide salts like NaCN or KCN have been used, less toxic alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are gaining prominence, making the process safer and more environmentally friendly. nih.govorganic-chemistry.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands like XantPhos often used to promote the catalytic cycle and prevent catalyst deactivation by the cyanide ion. researchgate.netnih.gov

| Aryl Halide | Cyanide Source | Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide/Chloride | K₄[Fe(CN)₆] | Pd(OAc)₂ | None (Ligand-free) | - | DMF | 130-140°C | nih.gov |

| Aryl Chloride | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ | CM-phos | K₂CO₃ | t-BuOH/H₂O | 70°C | nih.gov |

| Aryl Bromide | NaCN | Pd(0) source | t-Bu₃P | Various promoters | MeCN-THF | Ambient | organic-chemistry.org |

Furthermore, palladium catalysis can be used for the functionalization of the this compound scaffold. For example, the amino group can be used to direct other reactions, or it could be a site for Buchwald-Hartwig amination reactions to build more complex molecules. nih.gov

Transition Metal-Catalyzed C-H Activation and Amination Strategies

A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov Transition metal-catalyzed C-H activation offers a highly atom-economical approach to introduce functional groups, such as an amino group, directly onto an aromatic ring, bypassing the need for pre-functionalized substrates. snnu.edu.cn

The synthesis of this compound could theoretically be achieved via a directed C-H amination strategy. Starting with 4-methylbenzonitrile (p-cyanotoluene), the nitrile group could act as a directing group to guide a transition metal catalyst (e.g., based on palladium, rhodium, or iridium) to activate the C-H bond at the ortho-position (C-2). d-nb.info Subsequent reaction with an aminating agent, such as an organic azide (B81097) or hydroxylamine derivative, would install the amino group directly, forming the target molecule. snnu.edu.cnrsc.org

This approach avoids multiple steps of halogenation/nitration and reduction, representing a more efficient and sustainable pathway. While specific applications of this strategy for the synthesis of this compound are not widely reported, the general principles are well-established for a variety of substrates and represent a promising area for future research. nih.govd-nb.info The development of catalysts that can achieve high regioselectivity for the desired C-H bond is the primary challenge in this field. snnu.edu.cn

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of important chemical intermediates.

Key green approaches applicable to this compound synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents like DMF with more benign alternatives such as water or bio-based solvents. Water-mediated multicomponent reactions have been shown to be highly effective for synthesizing complex nitrogen-containing heterocycles, often without the need for a catalyst. acs.org The use of water or solvent-free conditions, sometimes assisted by microwave or ultrasound irradiation, can dramatically improve the environmental profile of a synthesis. mdpi.com

Catalyst-Free or Reusable Catalysts: Designing protocols that operate without a catalyst or that employ heterogeneous or reusable catalysts (e.g., L-proline, nano-catalysts) can simplify purification and reduce waste. mdpi.comjmchemsci.com

Use of Safer Reagents: As mentioned in the context of palladium catalysis, replacing highly toxic cyanide salts with safer alternatives like K₄[Fe(CN)₆] is a significant green improvement. organic-chemistry.org

Photocatalysis: Utilizing visible light to drive chemical reactions is a burgeoning area of green chemistry. mdpi.com Photocatalytic methods, for instance using graphitic carbon nitride (g-C₃N₄) based materials, have been explored for various organic transformations, including CO₂ reduction and the synthesis of related aminobenzonitrile-modified materials. researchgate.nethgxx.org This approach offers a sustainable way to harness light energy to build complex molecules.

By integrating these strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Novel Synthetic Routes and Derivatization Strategies

The unique arrangement of the amino and nitrile functional groups on the toluene scaffold of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and complex organic molecules.

Acid-Mediated Annulation Techniques

Acid-mediated annulation reactions are powerful methods for constructing heterocyclic rings. A notable example is the [4+2] annulation for the synthesis of quinazoline (B50416) derivatives, which are known for their significant biological and pharmaceutical properties. mdpi.com Research has demonstrated that 2-aminoquinazoline (B112073) derivatives can be efficiently synthesized through an acid-mediated reaction between N-benzyl cyanamides and 2-amino aryl ketones. mdpi.com

This strategy can be extended to 2-aminobenzonitriles. When 2-aminobenzonitriles react with N-benzyl cyanamides in the presence of an acid catalyst like hydrochloric acid, the reaction proceeds to form 2-amino-4-iminoquinazolines. mdpi.com Applying this methodology to this compound would provide a direct route to 6-methyl-substituted 2-amino-4-iminoquinazolines. The reaction demonstrates high functional group tolerance and typically results in high yields, highlighting its practicality. mdpi.com

Below is a table of representative quinazoline derivatives synthesized using this acid-mediated annulation approach, illustrating the types of structures that can be achieved.

| Product Name | Reactants | Yield | Reference |

| N-Benzyl-4-methylquinazolin-2-amine | 2-Aminoacetophenone, N-Benzyl cyanamide (B42294) | 85% | mdpi.com |

| 4-Methyl-N-(2-methylbenzyl)quinazolin-2-amine | 2-Aminoacetophenone, N-(2-Methylbenzyl) cyanamide | 92% | mdpi.com |

| N-(4-Methoxybenzyl)-4-methylquinazolin-2-amine | 2-Aminoacetophenone, N-(4-Methoxybenzyl) cyanamide | 90% | mdpi.com |

| N-(4-Fluorobenzyl)-4-methylquinazolin-2-amine | 2-Aminoacetophenone, N-(4-Fluorobenzyl) cyanamide | 90% | mdpi.com |

Radical-Mediated Cascade Cyclization Methods

Radical-mediated cascade cyclizations have emerged as a sophisticated strategy for assembling complex molecular architectures from simple precursors in a single step. These reactions often proceed under mild conditions and exhibit high efficiency. acs.orgbeilstein-journals.org

A novel and general method for the synthesis of 2,4-dicyanoalkylated benzoxazines utilizes a radical-mediated cascade cyclization of aryl isocyanides with azobisisobutyronitrile (AIBN). acs.org This process is particularly relevant as this compound serves as a direct precursor for the required aryl isocyanide intermediate. The reaction is conducted under metal- and additive-free conditions, offering an environmentally benign synthetic route. This strategy provides straightforward access to a variety of functionalized benzoxazine (B1645224) derivatives in moderate to good yields and is applicable on a gram scale. acs.org

The general transformation is outlined below:

Step 1: Synthesis of the isocyanide from this compound.

Step 2: Radical cascade cyclization of the resulting aryl isocyanide with AIBN to yield the corresponding 2,4-dicyanoalkylated benzoxazine. acs.org

Control experiments, such as the addition of a radical scavenger like TEMPO, have been shown to inhibit similar reactions, confirming the involvement of radical species in the mechanism. beilstein-journals.org

| Starting Amine | Key Intermediate | Final Product Class | Reaction Type | Reference |

| This compound | 4-Cyano-3-methylphenyl isocyanide | 2,4-Dicyanoalkylated Benzoxazines | Radical Cascade Cyclization | acs.org |

Preparation of Schiff Base Ligands Derived from this compound

Schiff bases, characterized by an azomethine or imine group (-N=CH-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. scirp.orgjmchemsci.com this compound is an ideal primary amine for creating polydentate Schiff base ligands, which can form highly stable coordination complexes with various transition metals. scirp.orgresearchgate.net These metal complexes are of significant interest due to their potential applications in catalysis and their biological activities. scirp.orgresearchgate.net

For instance, a Schiff base ligand, (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile, can be prepared by reacting this compound with 2-hydroxybenzaldehyde. This ligand can then be used to synthesize metal complexes, such as a Co(II) complex, which has been studied for its biological relevance. researchgate.net The resulting ligands are typically characterized using techniques like FT-IR, NMR, and mass spectrometry, and the coordination to the metal ion is confirmed through shifts in the characteristic spectral bands, such as the C=N stretching frequency. scirp.orgresearchgate.net

| Schiff Base Ligand Source | Aldehyde/Ketone Reactant | Metal Ion(s) Complexed | Potential Application/Study | Reference |

| This compound | 2-Hydroxybenzaldehyde | Co(II) | Biological Activity Evaluation | researchgate.net |

| 2-Aminophenol | 3-Formyl-2-hydroxy-6-methoxyquinoline | Mn(II), Fe(II) | Antimicrobial Studies | scirp.org |

| 4-Aminoantipyrine / 2-Aminophenol | Benzil | Mn(II), Co(II), Ni(II), Zn(II) | Biological Activity Studies | semanticscholar.org |

Friedländer Type Condensation for Benzonitrile (B105546) Derivatives

The Friedländer synthesis is a classic and straightforward annulation reaction for preparing quinoline (B57606) derivatives. wikipedia.orgnih.gov The standard reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing an active α-methylene group. organic-chemistry.org This reaction can be catalyzed by either acids (Brønsted or Lewis acids like iodine, bismuth triflate, and neodymium(III) nitrate) or bases. wikipedia.orgnih.govorganic-chemistry.org

Two primary mechanisms are proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) condensation followed by cyclization and dehydration. The second path begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination to form the quinoline ring. wikipedia.org

While this compound does not directly participate as the 2-aminoaryl carbonyl compound, it is a key precursor for synthesizing the necessary reactants. The nitrile group can be chemically transformed into an aldehyde or ketone functionality, which can then be used in a Friedländer condensation. This approach allows for the synthesis of quinolines bearing a cyano-substituent at the 6-position, a valuable functional group for further chemical modification. The versatility of the Friedländer reaction has been leveraged to create a wide array of polysubstituted quinolines and other related heterocyclic systems. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst Example | Product Class | Reference |

| 2-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Lewis Acids (e.g., Bi(OTf)₃), Iodine, p-TsOH | Polysubstituted Quinolines | wikipedia.orgnih.govorganic-chemistry.org |

| 2-Aminobenzophenone | Ketones | Choline-based deep eutectic solvents | Polysubstituted Quinolines | researchgate.net |

Chemical Transformations and Reaction Mechanisms of 2 Amino 5 Methylbenzonitrile

Reactivity Profiling of the Amino and Nitrile Functional Groups

The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the benzene (B151609) ring of 2-Amino-5-methylbenzonitrile dictates its chemical reactivity. The amino group enhances the nucleophilicity of the aromatic ring, while the nitrile group can undergo various transformations or act as a precursor for heterocyclic ring formation.

Nucleophilic Substitution Reactions Involving the Amino Moiety

While direct nucleophilic substitution on the amino group of this compound is not extensively documented, its nucleophilic character is fundamental to its role in various condensation and cyclization reactions. The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a potent nucleophile, initiating reactions that lead to the formation of new carbon-nitrogen bonds. This reactivity is implicitly utilized in the synthesis of larger, more complex molecules, as will be discussed in subsequent sections.

Transformations of the Nitrile Group to Heterocycles and Other Functionalities

The nitrile group of this compound is a versatile functional group that can be converted into other functionalities or incorporated into heterocyclic systems.

One of the common transformations is the reduction of the nitrile group to a primary amine. For instance, this compound can be reduced with lithium aluminum hydride in tetrahydrofuran (B95107) (THF) to yield 2-(aminomethyl)-4-methylaniline. mdpi.com This transformation is significant as it introduces a new reactive site, paving the way for further derivatization.

The nitrile group is also a key participant in cyclization reactions. For example, it can be involved in the formation of quinazoline (B50416) rings, where it becomes one of the nitrogen atoms in the final heterocyclic structure. organic-chemistry.org

Cyclization Reactions and Heterocycle Formation

The strategic positioning of the amino and nitrile groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems.

Synthesis of Quinazoline Derivatives

Quinazoline and its derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of quinazolines often involves the use of 2-aminobenzonitriles as starting materials. Several synthetic strategies have been developed to construct the quinazoline scaffold from these precursors.

One approach involves a three-component tandem reaction of a 2-aminobenzonitrile (B23959), an aldehyde, and an arylboronic acid, catalyzed by palladium. organic-chemistry.org This method allows for the creation of diverse quinazoline derivatives in good yields. Another iron-catalyzed method involves the C(sp³)-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimine derivatives, which can be prepared from 2-alkylamino benzonitriles. organic-chemistry.org Furthermore, a metal-free approach enables the synthesis of 2-substituted quinazolines through a cascade reaction of 2-aminobenzonitriles with methylarenes or methyl heteroarenes. organic-chemistry.org

A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been successfully synthesized, highlighting the utility of benzonitrile (B105546) derivatives in constructing complex quinazolinone structures. brieflands.com

| Reaction Type | Catalyst/Reagents | Reactants | Product | Reference |

| Three-component tandem reaction | Palladium | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Quinazolines | organic-chemistry.org |

| C(sp³)-H oxidation/C-N bond formation | Iron catalyst | 2-Alkylamino N-H ketimine derivatives | Quinazolines | organic-chemistry.org |

| Cascade reaction | Metal-free | 2-Aminobenzonitriles, Methylarenes/Methyl heteroarenes | 2-Substituted quinazolines | organic-chemistry.org |

| N-Alkylation | K₂CO₃, KI | Secondary amines, Compound 4 | 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | brieflands.com |

Formation of Thiazol-4-one Scaffolds

The 2-amino-5-alkylidenethiazol-4-one scaffold is recognized as a privileged structure in drug discovery. researchgate.net A straightforward three-component, one-pot reaction has been developed for the synthesis of 2-amino-5-alkylidene-thiazol-4-ones. This methodology involves the Knoevenagel condensation of aromatic aldehydes and rhodanine, followed by the displacement of the thiocarbonyl sulfur with primary or secondary amines in the same reaction vessel. researchgate.net While this specific reaction does not start from this compound, the principles of multicomponent reactions and the reactivity of amino groups are relevant to the potential derivatization of this compound.

Another study describes the synthesis of new 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety, starting from ethyl 4-bromo-3-oxopentanoate and thiourea. nih.gov This highlights the construction of the 2-aminothiazole (B372263) core, which could potentially be adapted to incorporate a methylbenzonitrile moiety.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly efficient and atom-economical.

An organocatalytic pseudo-three-component reaction of homophthalonitrile (a related dinitrile) and o-hydroxybenzaldehyde has been reported to lead to the diastereoselective formation of 5-amino-12H-chromeno[2,3-c]isoquinolin-12-yl)(cyano)methyl)benzonitriles. d-nb.info This demonstrates the utility of benzonitrile derivatives in complex MCRs.

Furthermore, the Biginelli-like multicomponent reaction has been utilized to regioselectively synthesize 2-amino organic-chemistry.orgbrieflands.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines, showcasing the versatility of MCRs in generating diverse heterocyclic scaffolds. rsc.org The ability of the amino and nitrile groups in this compound to participate in such reaction cascades opens up possibilities for the rapid generation of novel and complex molecular architectures.

| Reaction Name | Starting Materials | Key Features | Product Class | Reference |

| Organocatalytic pseudo-three-component reaction | Homophthalonitrile, o-Hydroxybenzaldehyde | Diastereoselective formation | Chromeno[2,3-c]isoquinoline derivatives | d-nb.info |

| Biginelli-like multicomponent reaction | - | Regioselective synthesis | organic-chemistry.orgbrieflands.comCurrent time information in Bangalore, IN.Triazolo[1,5-a]pyrimidines | rsc.org |

Mechanistic Investigations of Key Transformations

The reactivity of this compound is dictated by its two primary functional groups: the nucleophilic amino group and the electrophilic/coordinating nitrile group, both attached to a benzene ring that is moderately activated by the methyl and amino substituents. Mechanistic investigations into its transformations provide fundamental insights into its chemical behavior, enabling the strategic design of synthetic pathways to more complex molecules. These studies often combine experimental evidence, such as kinetic data and intermediate characterization, with computational modeling to elucidate reaction pathways.

Palladium-Catalyzed Addition to the Cyano Group

A significant transformation involving the nitrile moiety is the palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles, yielding o-aminobenzophenones. mdpi.com This reaction represents a direct and practical method for constructing these valuable chemical structures, which are precursors in medicinal and materials chemistry. mdpi.com

The substrate scope for this transformation was explored, demonstrating its tolerance for various substituents on the 2-aminobenzonitrile ring. mdpi.com For this compound, the reaction with sodium benzenesulfinate (B1229208) proceeds efficiently. mdpi.com

Table 1: Substrate Scope of Substituted 2-Aminobenzonitriles in Palladium-Catalyzed Addition Reaction conditions: 2-aminobenzonitrile derivative (0.3 mmol), sodium benzenesulfinate (0.6 mmol), Pd(OAc)₂ (10 mol%), bpy (20 mol%), p-NBSA (3 mmol), THF (2 mL), H₂O (1 mL), 80 °C, 48 h, N₂ atmosphere. mdpi.com

| Substrate (R) | Product | Yield (%) |

|---|---|---|

| H | (2-Aminophenyl)(phenyl)methanone | 85 |

| 4-Me | (2-Amino-4-methylphenyl)(phenyl)methanone | 83 |

| 5-Me | (2-Amino-5-methylphenyl)(phenyl)methanone | 86 |

| 4-OMe | (2-Amino-4-methoxyphenyl)(phenyl)methanone | 75 |

| 5-F | (2-Amino-5-fluorophenyl)(phenyl)methanone | 82 |

| 5-Cl | (2-Amino-5-chlorophenyl)(phenyl)methanone | 92 |

| 5-Br | (2-Amino-5-bromophenyl)(phenyl)methanone | 90 |

Data sourced from Molecules 2014, 19(5), 6439-6449. mdpi.com

A plausible mechanism for this transformation has been proposed, which begins with the generation of an arylpalladium(II) species from the sodium arylsulfinate. mdpi.com The proposed catalytic cycle involves:

Desulfination: The reaction is thought to initiate with the formation of an Ar-Pd(II) intermediate from the palladium catalyst and sodium arylsulfinate.

Coordination and Addition: The nitrile group of this compound coordinates to the arylpalladium(II) complex. This is followed by the migratory insertion of the cyano group into the Ar-Pd bond, forming an imino-palladium intermediate.

Hydrolysis: The resulting imine is then hydrolyzed in the aqueous medium to yield the final o-aminobenzophenone product, regenerating the palladium catalyst to complete the cycle. mdpi.com

Acid-Mediated [4+2] Annulation

The amino group of this compound serves as a key nucleophile in cyclization reactions to form heterocyclic systems. One such example is the acid-mediated [4+2] annulation with N-benzyl cyanamides to produce 2-aminoquinazoline (B112073) derivatives. mdpi.com This reaction provides an efficient route to substituted quinazolines, which are important scaffolds in medicinal chemistry.

The reaction of this compound with N-benzyl cyanamide (B42294) proceeds in good yield under acidic conditions. mdpi.com

Table 2: Synthesis of 2-Aminoquinazolines from this compound Reaction conditions: this compound (1.0 mmol), N-benzyl cyanamide (1.5 mmol), HCl (2.0 mmol), HFIP (5 mL), 70 °C, 1 h. mdpi.com

| Product | Yield (%) |

|---|

Data sourced from Molecules 2023, 28(21), 7291. mdpi.com

The proposed mechanism for this annulation is initiated by the activation of the cyanamide component. mdpi.com

Protonation: The N-benzyl cyanamide is first protonated by the acid catalyst (HCl), which enhances the electrophilicity of the cyanamide carbon.

Nucleophilic Attack: The exocyclic amino group of this compound acts as a nucleophile, attacking the activated cyanamide carbon to form an amidine intermediate.

Isomerization and Cyclization: The amidine intermediate undergoes isomerization. Subsequently, an intramolecular cyclization occurs where the endocyclic nitrogen of the benzonitrile attacks the imine carbon formed from the original cyanamide.

Aromatization: The final step involves tautomerization to yield the stable, aromatic 2-aminoquinazoline product. mdpi.com

Diazotization of the Amino Group

A fundamental transformation of primary arylamines like this compound is diazotization, which converts the amino group into a highly versatile diazonium salt. lkouniv.ac.inorganic-chemistry.org This process is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. lkouniv.ac.inorganic-chemistry.orglibretexts.org

The mechanism involves several key steps:

Formation of the Nitrosating Agent: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). lkouniv.ac.in

N-Nitrosation: The nucleophilic nitrogen of the amino group in this compound attacks the nitrosonium ion, forming an N-nitrosaminium ion.

Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps convert the N-nitrosamine into a diazohydroxide intermediate.

Formation of the Diazonium Ion: Protonation of the hydroxyl group by the acid, followed by the loss of a water molecule, generates the relatively stable arenediazonium ion. lkouniv.ac.inlibretexts.org The stability is attributed to the delocalization of the positive charge across the two nitrogen atoms and into the aromatic π-system. lkouniv.ac.in

This diazonium intermediate is not typically isolated but is used directly in subsequent reactions, most notably the Sandmeyer reaction, where the –N₂⁺ group is replaced by nucleophiles such as -CN, -Cl, -Br, or -I, often with copper(I) catalysis. libretexts.orgsmolecule.com

Computational and Spectroscopic Analysis

Theoretical studies, particularly using Density Functional Theory (DFT), provide deep mechanistic insights by modeling the electronic structure and energetics of reactants, intermediates, and transition states. analis.com.myresearchgate.net For molecules related to this compound, such as 2-amino-4-chlorobenzonitrile (B1265954), DFT calculations have been used to determine the distribution of atomic charges. analis.com.my These calculations show that the nitrogen atoms of both the amino and nitrile groups bear significant negative charges, confirming their nucleophilic character. analis.com.my The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis helps to predict the most likely sites for electrophilic and nucleophilic attack, respectively, corroborating the observed reactivity in reactions like N-nitrosation and metal coordination. analis.com.my

Applications in Pharmaceutical and Agrochemical Sciences

Role as a Versatile Intermediate in Active Pharmaceutical Ingredient (API) Development

The strategic placement of reactive functional groups on the benzonitrile (B105546) scaffold allows 2-Amino-5-methylbenzonitrile to serve as a foundational component for constructing more complex molecular architectures. netascientific.comchemimpex.com It is frequently employed in multi-step syntheses to produce APIs with diverse therapeutic actions, including those targeting kinases, G-protein-coupled receptors, and the central nervous system. nbinno.communi.cznih.gov Its stability and reactivity make it a preferred choice for chemists aiming to streamline synthetic pathways and achieve high yields of target molecules. netascientific.com

Kinase inhibitors are a crucial class of targeted therapy, particularly in oncology. This compound and its close derivatives serve as key starting materials in the synthesis of these inhibitors.

Src Kinase Inhibitors : The indolinone scaffold is a promising structure for developing c-Src kinase inhibitors. nih.gov Research into the optimization of new, easily functionalized indolinones as potential c-Src inhibitors has been an area of focus. nih.gov

A2A/A2B Receptor Antagonists for Cancer Immunotherapy : In the development of dual A2A/A2B adenosine (B11128) receptor antagonists for cancer immunotherapy, a series of novel compounds based on a triazole-pyrimidine-methylbenzonitrile core were designed and synthesized. nih.gov These receptors are linked to immune evasion in the tumor microenvironment. nih.gov

TYK2 Inhibitors : The highly selective, oral allosteric TYK2 inhibitor, Deucravacitinib (BMS-986165), developed for treating autoimmune diseases like psoriasis and systemic lupus erythematosus, represents a significant advancement. newdrugapprovals.org TYK2 is a member of the Janus kinase (JAK) family. newdrugapprovals.org While a related but different starting material, 3-ethyl-4-hydroxy-5-methyl-benzonitrile, was used in a described synthesis, it highlights the utility of the substituted methylbenzonitrile scaffold in developing kinase inhibitors. newdrugapprovals.org

Cyclin-Dependent Kinase (CDK) Inhibitors : In the search for CDK inhibitors, 3,5-diaminoindazoles have been synthesized and evaluated, with related benzonitrile structures like 2-amino-5-nitrobenzonitrile (B98050) being used in synthetic schemes. sigmaaldrich.com

G-Protein-Coupled Receptors are a large family of cell surface receptors that are the targets of many modern drugs. This compound is a key precursor for modulators of these receptors, particularly adenosine receptors.

Dual A2A/A2B Adenosine Receptor (AR) Antagonists : Researchers have successfully designed and synthesized a series of novel dual A2A/A2B AR antagonists built upon a triazole-pyrimidine-methylbenzonitrile core. nih.gov These receptors, which are GPCRs, are activated by adenosine and are critical targets in cancer immunotherapy. nih.gov In these synthesized compounds, the methylbenzonitrile structure was identified as an advantageous scaffold for obtaining potent dual antagonists. nih.gov Molecular docking studies revealed that the methylbenzonitrile portion of the molecule fits into the receptor's binding site, with the cyano group forming a polar interaction with the asparagine residue Asn282. nih.gov

A representative compound, 7i , demonstrated significant inhibitory activity on both A2A and A2B receptors, with its potency against the A2B receptor being particularly noteworthy. nih.gov

| Compound | A2AR IC50 (nM) | A2BR IC50 (nM) |

| 7i | 13.96 | 14.12 |

| AB928 (Reference) | 2.50 | 28.00 |

| Data sourced from a study on triazole-pyrimidine-methylbenzonitrile derivatives. nih.gov |

The favorable pharmacokinetic profiles of these compounds underscore the potential of the methylbenzonitrile scaffold in developing clinically viable GPCR modulators. nih.gov

The physicochemical properties of this compound make it a suitable intermediate for drugs targeting the central nervous system. It serves as a building block for antidepressants and agents aimed at treating neurodegenerative diseases. netascientific.comnbinno.com

Antidepressants and Benzodiazepines : The compound is noted as an essential intermediate in the synthesis of antidepressant APIs and is a key building block for benzodiazepine (B76468) derivatives, which have a wide range of effects on the CNS. nbinno.com

Alzheimer's Disease Research : In the development of multi-target-directed ligands for Alzheimer's disease, this compound has been used in the synthesis of novel tacrine (B349632) derivatives. muni.cz Tacrine was one of the first acetylcholinesterase inhibitors used for Alzheimer's. A study describes the Friedländer-type condensation of this compound with a cyclic ketone to produce a tacrine derivative, demonstrating its direct utility in creating complex CNS-active molecules. muni.cz The resulting compounds were designed to have dual antagonistic properties against both acetylcholinesterase (AChE) and N-methyl-D-aspartate (NMDA) receptors, a key strategy in developing more effective treatments for this neurodegenerative condition. muni.cz

In addition to kinase inhibitors, this compound is a precursor to a variety of other anticancer agents. Its derivatives have been investigated for their cytotoxic effects against several cancer cell lines.

Colon Cancer Therapeutics : Novel heterocyclic compounds have been synthesized to target human colon cancer cells (HCT116). acs.org One such compound, DIQ3 (2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile) , demonstrated the ability to inhibit the viability of these cancer cells in a time- and dose-dependent manner. acs.org The synthesis of these complex heterocycles often starts from simpler benzonitrile precursors. acs.org

Schiff Base Complexes : Researchers have designed and synthesized Schiff bases from this compound and their metal complexes as potential anticancer agents. researchgate.netresearchgate.net The rationale was to enhance cytotoxicity through the cyano group and improve lipophilicity with the methyl group, aiming to disrupt cancer cell membranes and improve cellular penetration. researchgate.netresearchgate.net

Indole-Based Anticancer Agents : Indole-derived compounds are known to possess cytotoxic activity against cancer cells. nih.gov A series of novel (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one analogs were synthesized and evaluated for anticancer activity against a panel of 60 human cancer cell lines. nih.gov Compounds from this series showed significant growth inhibitory properties against the majority of the cell lines tested. nih.gov

The table below summarizes some of the derivatives and their targeted applications in oncology.

| Derivative Class | Specific Example/Target | Cancer Type/Application | Reference |

| Quinoline-based antagonists | Triazole-pyrimidine-methylbenzonitrile derivatives | Cancer Immunotherapy | nih.gov |

| Heterocyclic Quinones | DIQ3 | Colon Cancer | acs.org |

| Schiff Base Complexes | (E)-2-([2-hydroxybenzylidene]amino)-5-methylbenzonitrile metal complexes | General Anticancer | researchgate.netresearchgate.net |

| Imidazol-4(5H)-ones | (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones | Broad Panel of Human Cancer Cell Lines | nih.gov |

Exploration in Central Nervous System (CNS) Drug Research

Design and Synthesis of Biologically Active Derivatives

The inherent reactivity of the amino and nitrile groups in this compound allows for extensive chemical modification, leading to the creation of derivatives with a broad spectrum of biological activities.

The development of new antimicrobial agents is a critical area of pharmaceutical research. Derivatives of this compound have shown promise in this field.

Thiazol-4-one Derivatives : 2-Amino-5-alkylidene-thiazol-4-ones are a class of compounds reported to inhibit bacterial growth. researchgate.netresearchgate.net These heterocyclic cores can be synthesized using multi-component reactions, and their derivatives are screened for antimicrobial properties. researchgate.net One study reported the synthesis of 4-((2-amino-4-oxo-4,5-dihydrothiazol-5(4H)-ylidene)methyl)benzonitrile , which reached a minimal inhibitory concentration against certain bacteria. researchgate.net

Schiff Base Metal Complexes : A Schiff base ligand, (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile (HL) , was synthesized from this compound and salicylaldehyde. researchgate.net This ligand and its Cobalt(II) complex were evaluated for their antimicrobial potential. The study found that the Co(II) complex exhibited enhanced antibacterial activity against all tested bacteria compared to the uncomplexed ligand, with the effect being concentration-dependent. researchgate.net

The table below details the antimicrobial activity of the Co(II) complex compared to the ligand against various bacterial strains.

| Microorganism | Concentration (mg/mL) | Zone of Inhibition (mm) - Ligand (HL) | Zone of Inhibition (mm) - Co(II) Complex |

| Staphylococcus aureus | 2.0 | 12 | 16 |

| 1.0 | 10 | 13 | |

| 0.5 | 8 | 11 | |

| Streptococcus pyogenes | 2.0 | 11 | 14 |

| 1.0 | 9 | 11 | |

| 0.5 | 7 | 9 | |

| Escherichia coli | 2.0 | 10 | 13 |

| 1.0 | 8 | 11 | |

| 0.5 | 6 | 9 | |

| Pseudomonas aeruginosa | 2.0 | 12 | 15 |

| 1.0 | 10 | 13 | |

| 0.5 | 8 | 10 | |

| Data sourced from a study on a Co(II) complex derived from an (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile ligand system. researchgate.net |

Antioxidant Properties of Functionalized this compound Compounds

The search for effective antioxidants is a significant area of research, as these compounds can mitigate the harmful effects of free radicals in biological systems. innovareacademics.in Derivatives of this compound have been investigated for their antioxidant potential.

One study reported the synthesis of a Cobalt(II) complex from a ligand derived from (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile. researchgate.net This complex demonstrated enhanced antioxidant activity compared to the uncomplexed ligand. researchgate.net The antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for assessing the ability of a compound to donate a hydrogen atom or an electron to neutralize the free radical. innovareacademics.inresearchgate.net

The IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals, were found to be 64.5 µg/mL for the ligand and 43.1 µg/mL for the Co(II) complex. researchgate.net The lower IC50 value of the complex indicates a higher antioxidant activity. researchgate.net This enhancement is attributed to the chelation of the metal ion, which can influence the electronic properties of the molecule and its ability to interact with free radicals. researchgate.net

Similarly, other studies have explored the antioxidant activities of various heterocyclic compounds containing related structural motifs, such as 2-amino-5-methylthiazol derivatives. nih.gov These studies often find that the presence of electron-donating groups on the aromatic rings enhances the radical scavenging potential. nih.gov

Table 1: DPPH Radical Scavenging Activity of a this compound Derivative and its Co(II) Complex researchgate.net

| Compound | IC50 (µg/mL) |

| (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile Ligand | 64.5 |

| Co(II) complex | 43.1 |

Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Agents Derived from this compound

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes. nih.govnih.gov Its inhibition leads to an increase in the levels of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. nih.govresearchgate.net The this compound core has been incorporated into the design of potent DPP-4 inhibitors.

A notable example is Alogliptin, a potent and selective DPP-4 inhibitor. beilstein-journals.org Alogliptin features a 2-aminomethylbenzonitrile moiety attached to a pyrimidine (B1678525) dione (B5365651) core. beilstein-journals.org This structural element plays a crucial role in the compound's interaction with the DPP-4 enzyme.

Research has explored the synthesis of novel analogs of Alogliptin to understand the structure-activity relationship. beilstein-journals.org For instance, the synthesis of an Alogliptin analogue bearing a spirocyclic moiety on the piperidine (B6355638) ring was undertaken to study the effect of this structural modification on DPP-4 inhibition. beilstein-journals.org While the resulting compound showed significant DPP-4 inhibition, it was found to be less potent than Alogliptin, highlighting the sensitivity of the enzyme's active site to structural changes in the inhibitor. beilstein-journals.org

Other studies have synthesized series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives. brieflands.com These compounds exhibited good DPP-4 inhibitory activity, with IC50 values ranging from 1.4621 to 6.7805 µM. brieflands.com However, their potency was lower than that of the established DPP-4 inhibitor, sitagliptin. brieflands.com Molecular docking studies suggested that differences in the binding interactions with the DPP-4 enzyme were responsible for the observed lower bioactivity. brieflands.com

Adenosine Receptor Antagonists (A2A/A2B AR Antagonists) Based on the this compound Core

Adenosine receptors, particularly the A2A and A2B subtypes, are implicated in various physiological processes, and their modulation has therapeutic potential in areas such as cancer immunotherapy. nih.govresearchgate.net The this compound scaffold has been utilized in the design of dual A2A/A2B adenosine receptor (AR) antagonists. nih.gov

Researchers have designed and synthesized a series of novel dual A2A/A2B AR antagonists based on a triazole-pyrimidine-methylbenzonitrile core. nih.gov These compounds were evaluated for their ability to inhibit the A2A and A2B adenosine receptors. Many of the synthesized compounds, particularly those containing quinoline (B57606) or its open-ring bioisosteres, demonstrated encouraging inhibitory activity in a cAMP functional assay. nih.gov

One compound from this series, designated as 7i, exhibited an IC50 of 14.12 nM for the A2B receptor, which was better than the reference compound AB928. nih.govresearchgate.net Furthermore, compound 7i showed higher potency in promoting IL-2 production, a marker of T-cell activation. nih.govresearchgate.net Molecular docking studies were conducted to rationalize the molecular design and the observed activity of compound 7i. nih.govresearchgate.net

Table 2: Inhibitory Activity of a Representative Dual A2A/A2B AR Antagonist nih.govresearchgate.net

| Compound | Target Receptor | IC50 (nM) |

| 7i | A2B AR | 14.12 |

Structure-Activity Relationship (SAR) Studies and Drug Design Principles

The development of new therapeutic agents relies heavily on understanding the relationship between a molecule's structure and its biological activity (SAR). This knowledge guides the design of more potent and selective drug candidates. The this compound scaffold has been a subject of such studies in various contexts.

In the development of DPP-4 inhibitors, SAR studies have shown that modifications to the substituents on the core structure can significantly impact potency. For example, the replacement of a quinazolinone moiety with a pyrimidine dione led to the discovery of Alogliptin, a highly potent inhibitor. beilstein-journals.org Further modifications, such as the introduction of a spirocyclic ring on the piperidinyl moiety of an Alogliptin analogue, resulted in decreased potency, indicating that the specific conformation and steric bulk of this part of the molecule are critical for optimal interaction with the DPP-4 enzyme. beilstein-journals.org

For adenosine receptor antagonists, SAR studies have highlighted the importance of specific structural features for dual A2A/A2B inhibitory activity. The inclusion of methylbenzonitrile and quinoline structures has been identified as an advantageous strategy for developing potent dual antagonists. nih.gov The design of novel antagonists often involves introducing bioisosteres of known active structures to explore new chemical space and improve properties like potency and pharmacokinetic profiles. nih.gov

The principles of drug design, such as considering hydrophobic and polar interactions, are crucial in optimizing ligands for their target receptors. americanpharmaceuticalreview.com In the case of this compound derivatives, molecular docking studies have been employed to visualize and understand the binding interactions within the active sites of target enzymes like DPP-4 and adenosine receptors. brieflands.comnih.gov These computational methods help in explaining the observed SAR and in guiding the rational design of new and improved inhibitors.

Implications for Drug Discovery Pipelines

The versatility of the this compound scaffold makes it a valuable building block in drug discovery pipelines. Its presence in clinically approved drugs and late-stage clinical candidates underscores its importance. nih.gov The ability to functionalize this core structure allows for the creation of large and diverse chemical libraries for high-throughput screening against various biological targets.

The development of novel synthetic methodologies, such as efficient one-step procedures for creating related scaffolds like tacrine derivatives, further enhances the utility of aminobenzonitrile precursors in medicinal chemistry. muni.cz The commercial availability of 2-aminobenzonitrile (B23959) and its derivatives facilitates their use in both academic and industrial research settings. muni.cz

The incorporation of the this compound motif into different molecular frameworks has led to the discovery of potent inhibitors for diverse targets, including DPP-4 and adenosine receptors. brieflands.comnih.gov This demonstrates the potential of this scaffold to serve as a "privileged structure" in drug discovery—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. The continued exploration of derivatives based on this core structure is likely to yield new drug candidates with improved efficacy and safety profiles for a range of diseases.

Applications in Advanced Materials Science

Integration into Polymer Architectures

2-Amino-5-methylbenzonitrile serves as a valuable monomer or intermediate in the synthesis of various polymer architectures. Its bifunctional nature, with a reactive amino group and a polar nitrile group, allows for its incorporation into polymer backbones through processes like polycondensation. The compound is noted as a precursor for conductive polymers and is used in the synthesis of specialized polymers and resins. nbinno.comchemimpex.com The hydrochloride salt form of the compound is also utilized in polymer synthesis, as it can enhance solubility and facilitate manufacturing processes. chemimpex.com

The general thermal properties of high-performance aromatic polymers, which compounds like this compound contribute to, are typically characterized by high glass transition temperatures (Tg) and thermal decomposition temperatures (TDT). For instance, various aromatic polyimides exhibit initial decomposition temperatures well above 450-500 °C. researchgate.netpolimi.it

Table 1: Representative Thermal Properties of High-Performance Aromatic Polymers This table provides context for the thermal stability targets in the field, as specific data for polymers from this compound is not available.

| Polymer Type | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (TGA) |

| Aromatic Polyamide | > 230 °C | > 450 °C |

| Aromatic Polyimide | 200 - 300 °C+ | > 500 °C |

Source: Data compiled from general findings on aromatic polymers. researchgate.netpolimi.itnih.gov

Role in Liquid Crystal Display (LCD) Technology

While direct applications of this compound in commercial LCDs are not widely documented, its core structure, aminobenzonitrile, is a fundamental component in the synthesis of liquid crystal molecules (mesogens). rsc.orgnih.gov The synthesis of liquid crystals often involves combining rigid core structures with flexible tails, and the aminobenzonitrile moiety serves as an excellent polar rigid core component. nih.gov

The amino group provides a reactive site for forming linkages, such as imines (Schiff bases), which are common in liquid crystal structures. tandfonline.comresearchgate.net The nitrile (cyano) group is a strong electron-withdrawing group that imparts a large dipole moment, which is crucial for the dielectric anisotropy required for the functioning of twisted nematic and other types of LCDs. nih.govtandfonline.com Research and patents describe the synthesis of various liquid crystals from aminobenzonitrile derivatives, which are key components in nematic liquid crystal mixtures for electro-optical displays. tandfonline.comgoogle.comgoogle.com For example, compounds like N-(p-n-alkoxybenzylidene)-p-aminobenzonitriles are well-studied nematic liquid crystals. tandfonline.com

Table 2: Examples of Liquid Crystals Based on the Aminobenzonitrile Core

| Compound Name | Abbreviation | Notes |

| N-(p-n-methoxy benzylidene)-p-amino benzonitrile (B105546) | PmBAB | Exhibits a nematic liquid crystalline phase; studied for its optical properties. tandfonline.com |

| N-(p-n-ethoxy benzylidene)-p-amino benzonitrile | PeBAB | Exhibits a nematic liquid crystalline phase; studied for its optical properties. tandfonline.com |

| Supramolecular complexes from 4-n-alkoxybenzoic acids and 4-aminobenzonitrile | - | Form liquid crystal phases through hydrogen bonding between the cyano and carboxylic acid groups. nih.gov |

The inclusion of a methyl group, as in this compound, would modify the steric and electronic properties of the resulting mesogen, potentially influencing its melting point, clearing point, and mesophase behavior.

Utilization in Functional Material Synthesis

This compound is a building block for a range of functional materials beyond polymers. Its functional groups can be used to synthesize complex molecules with specific properties, such as those with unique optical or chemical activities.

One notable example is its use in the synthesis of 2,4-dicyanoalkylated benzoxazines. These molecules are created through a radical cascade cyclization of aryl isocyanides, which can be prepared from this compound. The resulting benzoxazine (B1645224) derivatives are functional materials that exhibit a large Stokes shift and intramolecular charge transfer properties, making them of interest for applications in fluorescence and sensing.

Another area is the synthesis of Schiff base ligands and their corresponding metal complexes. The amino group of this compound can be condensed with an aldehyde (like salicylaldehyde) to form a Schiff base ligand, such as (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile. This ligand can then chelate with metal ions, like Cobalt(II), to form coordination complexes. These complexes have been studied for their potential as functional materials, demonstrating enhanced antibacterial and antioxidant activity compared to the ligand alone.

Potential in Organic Electronic Materials (e.g., OLEDs, COFs)

The electronic properties of this compound make it a promising candidate for use in organic electronic materials, including Organic Light-Emitting Diodes (OLEDs) and Covalent Organic Frameworks (COFs). bldpharm.com

In the context of OLEDs , the compound is of interest for creating emitters that function via Thermally Activated Delayed Fluorescence (TADF). researchgate.net The design of TADF molecules often relies on a Donor-Acceptor (D-A) architecture to minimize the energy gap between the singlet and triplet excited states. nih.gov The this compound structure contains an electron-donating amino group and an electron-withdrawing cyano group, making it a potential D-A building block for TADF emitters. researchgate.netaappsbulletin.org The cyano group is a very common acceptor used in such materials. researchgate.net While specific high-performance OLEDs based on this exact molecule are not yet prominent, its structural motifs are highly relevant to the field.

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, synthesized from organic monomers. mdpi.commdpi.com Their high stability and tunable porosity make them suitable for applications in gas storage, separation, and catalysis. mdpi.comgoogle.com The synthesis of the most common and stable type of COFs involves the formation of imine linkages through the condensation of amine and aldehyde monomers. mdpi.com this compound is identified as a potential organic monomer for COFs, where its amino group can react with multifunctional aldehydes to build the porous framework. bldpharm.com As a bifunctional amine, it could be used to create 2D COF structures, contributing to the development of these advanced, porous crystalline materials. mdpi.com

Computational Chemistry and Theoretical Studies on 2 Amino 5 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These calculations solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and derive various electronic properties.

For substituted benzonitriles, studies commonly employ the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with a split-valence basis set, such as 6-311++G(d,p). derpharmachemica.comanalis.com.my This level of theory has been shown to provide reliable predictions for the geometric parameters (bond lengths and angles) and vibrational wavenumbers of similar molecules, like 2-fluoro-5-methylbenzonitrile. analis.com.my The full geometry optimization of the molecule is performed to find the lowest energy conformation. For instance, in a study on 2-amino-4-chlorobenzonitrile (B1265954), DFT calculations were performed using the B3LYP method with the 6-311++G(d,p) basis set to carry out a full geometry optimization. analis.com.my Similar calculations on 2-Amino-5-methylbenzonitrile would elucidate the influence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups on the geometry of the benzene (B151609) ring and the nitrile (-C≡N) group.

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely solely on theoretical principles without the use of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for molecular structure prediction.

In studies of related compounds like 2-amino-5-fluorobenzonitrile, both HF and DFT methods have been used to predict molecular structure and properties. derpharmachemica.com A comparative analysis often reveals that DFT methods, such as B3LYP, provide results that are in better agreement with experimental data than the HF method, particularly for vibrational frequencies. researchgate.net Nevertheless, HF calculations are valuable for providing a baseline and are often used in conjunction with DFT to gain a broader understanding of the molecule's electronic characteristics. derpharmachemica.com

Density Functional Theory (DFT) Analyses

Electronic Structure and Reactivity Predictions

Computational methods are particularly powerful for predicting the electronic properties and chemical reactivity of molecules. Analyses such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, and natural bond orbital analysis reveal detailed information about charge distribution, reaction sites, and intramolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electrical transport properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This indicates a higher polarizability and a greater ease of undergoing chemical reactions. For substituted benzonitriles, the energy gap is influenced by the nature of the substituents on the aromatic ring. Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra and predicting the HOMO-LUMO gap. derpharmachemica.com In a study on 2-amino-4-chlorobenzonitrile, the HOMO-LUMO energy gap was calculated to be 3.4988 eV. analis.com.my For 2-amino-5-fluorobenzonitrile, the gap was calculated at 4.79 eV using the B3LYP/6-311++G(2d,p) level of theory. derpharmachemica.com These values suggest that charge transfer interactions readily occur within these molecules.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

| 2-Amino-4-chlorobenzonitrile | -8.1171 | -4.6183 | 3.4988 | B3LYP/6-311++G(d,p) |

| 2-Amino-5-fluorobenzonitrile | -5.91 | -1.12 | 4.79 | B3LYP/6-311++G(2d,p) |

Data derived from studies on analogous compounds to illustrate typical values. derpharmachemica.comanalis.com.my

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. The MEP map illustrates the charge distribution by color-coding the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show regions of high electron density (negative potential) around the nitrogen atom of the nitrile group and the nitrogen atom of the amino group, due to their lone pairs of electrons. These sites represent the most likely centers for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction. Studies on similar molecules like 2-amino-4-chlorobenzonitrile confirm that the nitrogen atoms are the most nucleophilic centers. analis.com.my

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding, charge transfer, and conjugative interactions. ijrte.org It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The stabilization energy (E⁽²⁾) associated with these interactions quantifies their significance.

| Donor NBO | Acceptor NBO | Stabilization Energy E⁽²⁾ (kcal/mol) |

| LP (1) N10 | π* (C1-C6) | 43.31 |

| LP (1) N10 | π* (C2-C3) | 2.50 |

| π (C1-C6) | π* (C2-C3) | 18.00 |

| π (C2-C3) | π* (C4-C5) | 20.35 |

| π (C4-C5) | π* (C1-C6) | 16.48 |

Illustrative NBO analysis data from a study on the analogous compound 2-amino-5-fluorobenzonitrile, showing key intramolecular interactions. derpharmachemica.com

Global Reactivity Parameters

Global reactivity parameters, derived from Density Functional Theory (DFT) calculations, provide crucial insights into the chemical reactivity and stability of a molecule. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and global softness (S).

While specific studies on this compound are not prevalent, research on analogous compounds like 2-amino-4-chlorobenzonitrile (ACBN) offers valuable comparative data. analis.com.my For ACBN, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been performed to determine these parameters. The HOMO energy indicates the molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. analis.com.my

The exploration of these intrinsic molecular features for ACBN revealed that although it is categorized as a hard compound (less reactive), it possesses the capability to both transfer and accept electrons. analis.com.my This dual capacity is fundamental to its potential interactions in various chemical systems.

Table 1: Global Reactivity Parameters for an Analogous Compound (2-Amino-4-chlorobenzonitrile)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -1.58 |

| Energy Gap (ΔE) | 4.87 |

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 1.58 |

| Electronegativity (χ) | 4.015 |

| Global Hardness (η) | 2.435 |

| Global Softness (S) | 0.205 |

| Electrophilicity Index (ω) | 3.30 |

Data derived from studies on 2-amino-4-chlorobenzonitrile using DFT/B3LYP/6-311++G(d,p) method. analis.com.my

Mulliken Charge Distributions

Mulliken population analysis is a computational method used to calculate the partial atomic charges within a molecule. This charge distribution is critical for understanding a molecule's electrostatic potential, reactivity sites, and intermolecular interactions. analis.com.myresearchgate.net The analysis indicates which atoms are likely to act as nucleophilic (electron-donating) or electrophilic (electron-accepting) centers. analis.com.my

For the related molecule 2-amino-4-chlorobenzonitrile, Mulliken charge calculations showed that the nitrogen atoms of the amino (NH₂) and nitrile (C≡N) groups carry significant negative charges, identifying them as primary nucleophilic sites. analis.com.my Conversely, the hydrogen atoms of the amino group exhibit a notable positive charge, marking them as potential electrophilic sites. analis.com.my Similar charge distribution patterns are anticipated for this compound due to the strong electron-withdrawing nature of the nitrile group and the electron-donating character of the amino group. Studies on other related structures, like 2-amino-5-fluorobenzonitrile, also employ these methods to understand charge delocalization and bond interactions. derpharmachemica.com

Table 2: Calculated Mulliken Atomic Charges for Key Atoms in an Analogous Compound (2-Amino-4-chlorobenzonitrile)

| Atom | Charge (a.u.) |

|---|---|

| N (of C≡N) | -0.202 |

| N (of NH₂) | -0.237 |

| H (of NH₂) | Positive |

Data from DFT/B3LYP/6-311++G(d,p) calculations on 2-amino-4-chlorobenzonitrile. analis.com.my

Molecular Modeling and Simulation

The this compound scaffold is a valuable starting point for designing novel molecules with specific biological activities. Molecular modeling and simulation play a pivotal role in this process.

AI-Assisted Molecular Design Approaches

For scaffolds like this compound, AI can be used to generate derivatives with improved potency and selectivity. For instance, AI algorithms can suggest modifications to the core structure to enhance binding to a specific biological target. This approach was utilized in a study on triazole-pyrimidine-methylbenzonitrile derivatives, where the molecular design aimed to create dual antagonists for the A2A and A2B adenosine (B11128) receptors for cancer immunotherapy. tandfonline.com

Prediction of Reactivity in Multi-Component Systems

Multi-component reactions (MCRs), which involve combining three or more reactants in a single step, are highly efficient for synthesizing complex molecules. However, predicting the chemoselectivity and yield in these systems can be challenging due to competing side reactions. d-nb.info

Computational modeling and automated reaction systems are being developed to address this. A study involving 2-amino-4-methylbenzonitrile, a close analogue, utilized a microfluidics reaction system to control reactant concentrations and improve the yield of the desired product in a three-component reaction. d-nb.info By carefully managing the reaction conditions based on mechanistic understanding, the system could significantly enhance chemoselectivity compared to a standard one-pot reaction. d-nb.info Such approaches are crucial for the efficient synthesis of libraries of derivatives based on the this compound core.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries for potential drug candidates. brieflands.comresearchgate.net

Derivatives of this compound have been the subject of numerous docking studies.

DPP-4 Inhibition: Novel quinazolin-4-one derivatives incorporating a methyl-benzonitrile moiety were synthesized and docked into the active site of the dipeptidyl peptidase-4 (DPP-4) enzyme, a target for anti-diabetic drugs. The docking simulations helped to rationalize the observed inhibitory activity and provided insights into the binding interactions. brieflands.com

Xanthine (B1682287) Oxidase Inhibition: Derivatives of 2-amino-5-alkylidene-thiazol-4-one, containing a 4-cyanobenzylidene group, were docked into the crystal structure of the xanthine oxidase enzyme to understand their inhibitory mechanism. nih.gov

Adenosine Receptor Antagonism: In a study on dual A2A/A2B adenosine receptor antagonists, molecular docking was used to explain the activity of novel triazole-pyrimidine-methylbenzonitrile derivatives. tandfonline.com

These studies demonstrate the utility of docking in elucidating how modifications to the this compound scaffold affect binding affinity and selectivity.

Table 3: Example of Molecular Docking Results for a Derivative

| Compound | Target | Docking Score (Affinity) | Key Interacting Residues |

|---|---|---|---|

| Quinazolin-4-one derivative (5d) | DPP-4 Enzyme | -8.7 kcal/mol (similar to reference) | Not specified |

Data from a study on quinazolin-4-one derivatives of methyl-benzonitrile. brieflands.com

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. scispace.com This model then serves as a 3D query to screen compound libraries for novel molecules with the desired activity. core.ac.uk

This approach has been applied to design inhibitors based on scaffolds related to methylbenzonitrile.

SIRT2 Inhibitors: A pharmacophore model was used in the discovery of thienopyrimidinone-based inhibitors of SIRT2, a target implicated in neurodegenerative diseases. The model helped identify key features required for potent and selective inhibition. nih.gov